3-(benzenesulfonyl)-N-[(4-hydroxyoxan-4-yl)methyl]propanamide
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Overview
Description
3-(benzenesulfonyl)-N-[(4-hydroxyoxan-4-yl)methyl]propanamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzenesulfonyl group and a hydroxyoxan-4-yl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-[(4-hydroxyoxan-4-yl)methyl]propanamide typically involves the following steps:
Formation of the benzenesulfonyl chloride: This can be achieved by reacting benzene with chlorosulfonic acid under controlled conditions.
Reaction with 4-hydroxyoxan-4-ylmethylamine: The benzenesulfonyl chloride is then reacted with 4-hydroxyoxan-4-ylmethylamine to form the intermediate sulfonamide.
Amidation: The intermediate is then subjected to amidation with propanoic acid or its derivatives to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
Chemistry
In chemistry, 3-(benzenesulfonyl)-N-[(4-hydroxyoxan-4-yl)methyl]propanamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The sulfonamide group is known to interact with various enzymes, potentially leading to the development of new pharmaceuticals.
Medicine
In medicine, derivatives of this compound are explored for their antimicrobial properties. The sulfonamide group is a well-known pharmacophore in many antibacterial and antifungal agents.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-[(4-hydroxyoxan-4-yl)methyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with the active sites of enzymes, inhibiting their activity. Additionally, the hydroxyoxan-4-yl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(benzenesulfonyl)-N-[(4-hydroxyoxan-4-yl)methyl]butanamide
- 3-(benzenesulfonyl)-N-[(4-hydroxyoxan-4-yl)methyl]butanamide
- 3-(benzenesulfonyl)-N-[(4-hydroxyoxan-4-yl)methyl]pentanamide
Uniqueness
Compared to similar compounds, 3-(benzenesulfonyl)-N-[(4-hydroxyoxan-4-yl)methyl]propanamide stands out due to its specific combination of functional groups. The presence of both the benzenesulfonyl and hydroxyoxan-4-yl groups provides unique reactivity and binding properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[(4-hydroxyoxan-4-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5S/c17-14(16-12-15(18)7-9-21-10-8-15)6-11-22(19,20)13-4-2-1-3-5-13/h1-5,18H,6-12H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMRMJMUBCIANT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)CCS(=O)(=O)C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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